2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid
CAS No.:
Cat. No.: VC16568345
Molecular Formula: C17H21FN2O4
Molecular Weight: 336.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21FN2O4 |
|---|---|
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C17H21FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h5-7,10,13-15,19H,2-4,8H2,1H3,(H,20,21)(H,22,23) |
| Standard InChI Key | NLYVVAHTEBYTJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid, reflects its intricate bicyclic phthalazinone core fused with a benzoic acid derivative. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁FN₂O₄ |
| Molecular Weight | 336.36 g/mol |
| Canonical SMILES | COC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O |
| PubChem Compound ID | 76606636 |
| Standard InChIKey | NLYVVAHTEBYTJK-UHFFFAOYSA-N |
The octahydrophthalazin moiety introduces stereochemical complexity, with the methoxy group at position 8 and a ketone at position 4 contributing to its reactivity.
Structural Analysis
X-ray crystallography of analogous compounds (e.g., 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid) reveals planar phthalazinone rings and chair conformations in saturated bicyclic systems . The fluorine atom at position 2 of the benzoic acid enhances electron-withdrawing effects, critical for binding to PARP enzymes .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step process derived from methods used for structurally related intermediates :
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Intermediate Preparation:
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Cyclohexenone derivatives are functionalized with hydrazine to form the phthalazinone core.
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Methoxylation at position 8 is achieved via nucleophilic substitution using methyl iodide.
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Coupling Reaction:
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Acid Workup:
Purification Techniques
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Chromatography: Reverse-phase HPLC with C18 columns resolves stereoisomers.
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Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Mechanism of Action and Biochemical Relevance
Role in PARP Inhibition
PARP enzymes facilitate DNA repair via base excision repair (BER). Inhibitors derived from this compound bind to PARP’s NAD⁺-binding site, preventing auto-poly-ADP-ribosylation and trapping PARP on damaged DNA . This synthetic lethality exploits homologous recombination deficiencies in cancers like BRCA-mutant tumors .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances binding affinity by forming hydrogen bonds with PARP’s Ser904 and Gly863 .
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Methoxy Group: Improves metabolic stability by reducing cytochrome P450 oxidation.
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Octahydrophthalazin Core: Increases solubility compared to aromatic analogs .
Applications in Oncology and Drug Development
PARP Inhibitor Synthesis
This compound is a precursor to clinical candidates such as:
Preclinical Studies
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In Vitro Efficacy: IC₅₀ values of 1.2–3.8 nM in BRCA1-deficient cell lines.
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In Vivo Pharmacokinetics: Oral bioavailability of 65–72% in murine models .
Research Implications and Future Directions
Combination Therapies
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Chemotherapy Synergy: PARP inhibitors potentiate temozolomide and platinum agents .
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Immunotherapy Integration: Ongoing trials explore PD-1/PD-L1 checkpoint inhibitors .
Resistance Mechanisms
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